molecular formula C7H4N2O2S B567117 Thieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1337882-43-5

Thieno[2,3-d]pyrimidine-6-carboxylic acid

Numéro de catalogue: B567117
Numéro CAS: 1337882-43-5
Poids moléculaire: 180.181
Clé InChI: HACJQZHGTLOKSH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Thieno[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound featuring a fused thiophene-pyrimidine core with a carboxylic acid substituent at position 4. This scaffold is highly versatile, enabling diverse functionalization at positions 2, 4, and 5, which modulates its physicochemical and biological properties. Its synthesis often involves cyclization reactions or post-functionalization of ester precursors (e.g., hydrolysis of ethyl esters) . Derivatives exhibit notable thermal stability, with melting points exceeding 260°C in many cases . The compound’s applications span antimicrobial, anticancer, and receptor modulation activities, making it a focal point in medicinal chemistry .

Méthodes De Préparation

Gewald Aminothiophene Synthesis for Intermediate Formation

The Gewald reaction is a cornerstone for constructing the thieno[2,3-d]pyrimidine scaffold. This one-pot, three-component condensation involves α-methylene carbonyl compounds (e.g., ethyl acetoacetate or cyclohexanone), activated nitriles (e.g., cyanoacetamide), and elemental sulfur in the presence of morpholine as a base. The reaction proceeds in dimethylformamide (DMF) at 50–60°C for 12–24 hours, yielding 2-aminothiophene intermediates (e.g., I and IV ) with purities >95%. Key parameters include:

  • Molar ratios : 1:1:1 for carbonyl compound, cyanoacetamide, and sulfur.
  • Solvent : DMF ensures homogeneity and accelerates sulfur dissolution.
  • Base : Morpholine facilitates deprotonation and cyclization.

The intermediates are precipitated by ice-water quenching and purified via recrystallization. This method reliably produces gram-scale quantities, making it industrially viable.

Cyclization to Thieno[2,3-d]pyrimidin-4-one Derivatives

The 2-aminothiophene intermediates undergo cyclization with aromatic aldehydes (e.g., 3-hydroxybenzaldehyde) in dry DMF under acidic catalysis (conc. HCl). The reaction forms thieno[2,3-d]pyrimidin-4-one derivatives (e.g., IIa–k and Va–m ) through intramolecular dehydration. Critical conditions include:

  • Temperature : 80–100°C for 6–12 hours.
  • Aldehyde diversity : Substituents on the aldehyde (e.g., -OH, -OCH₃, -NO₂) influence electronic and steric properties of the final product.

For example, reaction of intermediate IV with 3-hydroxybenzaldehyde yields Va , a precursor to the 6-carboxylic acid derivative. Cyclization efficiency depends on the aldehyde’s electron-donating groups, with -OH substituents enhancing reaction rates.

Chlorination and Nucleophilic Substitution

Chlorination with Phosphorus Oxychloride

Thieno[2,3-d]pyrimidin-4-one derivatives are treated with excess phosphorus oxychloride (POCl₃) under reflux (4–12 hours) to generate 4-chlorothieno[2,3-d]pyrimidines. The reaction achieves 40–80% yields, with POCl₃ acting as both solvent and chlorinating agent. Key steps:

  • Quenching : Slow addition to ice-water prevents exothermic side reactions.
  • Neutralization : Ammonia solution adjusts pH to 7–8 before ethyl acetate extraction.

Morpholine Substitution

The 4-chloro derivatives react with morpholine in ethanol/isopropanol (1:1) at 80°C, facilitated by triethylamine (TEA) as a base. This nucleophilic substitution introduces the morpholine moiety, critical for PI3K inhibitory activity. For instance, compound VIb (72% PI3Kβ inhibition) is synthesized via this route.

Hydrolysis of Esters to Carboxylic Acids

The 6-carboxylate ester group in derivatives like VIb is hydrolyzed to the carboxylic acid using alkaline conditions:

  • Reagents : 2 N NaOH in isopropanol.
  • Conditions : Reflux for 12 hours, followed by acidification with HCl to precipitate the product.

This method is scalable and avoids harsh reagents, preserving the thienopyrimidine core. Yields depend on the ester’s steric environment, with methyl esters hydrolyzing faster than bulkier analogs.

Data Tables and Comparative Analysis

Table 1: Key Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Reference
Gewald Synthesis DMF, morpholine, 50–60°C, 24 h 70–85
Cyclization Dry DMF, conc. HCl, 80°C, 8 h 65–75
Chlorination POCl₃, reflux, 6 h 40–80
Morpholine Substitution Ethanol/isopropanol, TEA, 80°C 60–75
Ester Hydrolysis 2 N NaOH, isopropanol, reflux, 12 h 70–85*

*Estimated based on analogous reactions in the source.

Analyse Des Réactions Chimiques

Types of Reactions

Thieno[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield sulfoxides or sulfones, while nucleophilic substitution reactions can produce a variety of substituted thieno[2,3-d]pyrimidine derivatives .

Applications De Recherche Scientifique

Antitumor Activity

Thieno[2,3-d]pyrimidine derivatives have been identified as promising candidates for cancer treatment. Research has shown that specific analogs exhibit potent inhibitory effects on folate receptor-targeted pathways, which are crucial for tumor growth. For instance, compounds derived from thieno[2,3-d]pyrimidine have demonstrated dual inhibition of enzymes involved in purine biosynthesis, specifically GARFTase and AICARFTase. One study reported that a particular derivative inhibited GARFTase with a Ki value of 2.97 μM and AICARFTase with a Ki value of 9.48 μM, indicating its potential as a selective antitumor agent .

Antiviral Properties

Thieno[2,3-d]pyrimidine-6-carboxylic acid and its derivatives have shown antiviral activity against various viruses. For example, certain thieno[2,3-d]pyrimidines have been evaluated for their effectiveness against the hepatitis C virus and influenza virus. Compounds containing this scaffold exhibited significant antiviral properties, with some showing IC50 values in the low micromolar range . The structural modifications on the thieno[2,3-d]pyrimidine core have been crucial in enhancing their antiviral efficacy.

Inhibition of Enzymatic Activity

The compound has also been studied for its ability to inhibit specific enzymes linked to disease processes. Notably, it has been explored as an inhibitor of sirtuins, a family of proteins involved in regulating cellular processes such as aging and inflammation. The inhibition of sirtuins by thieno[2,3-d]pyrimidine derivatives can lead to therapeutic applications in age-related diseases and cancer .

Antimicrobial Applications

Research indicates that thieno[2,3-d]pyrimidine derivatives possess antimicrobial properties as well. These compounds have been tested against various bacterial strains and have shown promising results as potential antibacterial agents . Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Central Nervous System Protection

There is emerging evidence suggesting that thieno[2,3-d]pyrimidine derivatives may offer neuroprotective effects. Studies indicate that these compounds can modulate pathways associated with neurodegenerative diseases, potentially providing therapeutic benefits for conditions like Alzheimer's disease and Parkinson's disease .

Data Summary Table

Application AreaKey FindingsReferences
Antitumor ActivityInhibitors of GARFTase (Ki = 2.97 μM) and AICARFTase (Ki = 9.48 μM)
Antiviral PropertiesEffective against HCV and influenza (IC50 in low micromolar range)
Enzyme InhibitionSirtuin inhibitors with potential in aging and cancer therapies
Antimicrobial ActivityPromising results against various bacterial strains
CNS ProtectionPotential neuroprotective effects in neurodegenerative diseases

Case Studies

  • Dual Targeting in Cancer Therapy : A study focused on synthesizing various thieno[2,3-d]pyrimidine analogs demonstrated their ability to inhibit both GARFTase and AICARFTase effectively. This dual targeting mechanism enhances their potential as antitumor agents by disrupting critical metabolic pathways necessary for tumor growth .
  • Antiviral Efficacy : Research evaluating thieno[2,3-d]pyrimidines against the hepatitis C virus revealed that certain derivatives exhibited significant antiviral activity with low cytotoxicity profiles. This highlights their potential for development into therapeutic agents for viral infections .
  • Neuroprotective Studies : Investigations into the neuroprotective properties of thieno[2,3-d]pyrimidines showed that these compounds could mitigate oxidative stress markers in neuronal cells, suggesting a role in protecting against neurodegeneration .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogues

Structural Modifications and Physicochemical Properties

Key Derivatives of Thieno[2,3-d]pyrimidine-6-carboxylic Acid:

Compound Name Substituents Melting Point (°C) Key Properties Reference
4-(4-Chlorophenylamino)-5-methyl derivative 4-ClPh, 5-CH₃ 316–318 High thermal stability
4-(Ferrocenylamino)-5-methyl derivative 4-Fc (ferrocene), 5-CH₃ N/A Enhanced anticancer activity (HRMS confirmed)
4-(4-Methylsulfonylanilino) derivative 4-MeSO₂Ph N/A PI5P4Kγ inhibition (MS: m/z 350.1)
TPY4 (N-tert-butylamide derivative) 4-BrPh, N-t-Bu amide N/A TSH receptor modulation (partial agonist)

Observations:

  • Substituent Effects: Chlorophenyl and methylsulfonyl groups enhance thermal stability and receptor binding . Ferrocene incorporation introduces redox activity, improving anticancer potency .
  • Carboxylic Acid vs. Ester: The free carboxylic acid (e.g., compound 59 ) offers improved solubility for biological assays compared to ethyl esters (e.g., compound IIIk, m.p. 178–180°C ).

Comparison with Pyrido[2,3-d]pyrimidine and Pyrrolo[2,3-d]pyrimidine Analogues

Compound Class Core Structure Key Differences Biological Activity Reference
Thieno[2,3-d]pyrimidine Thiophene + pyrimidine Electron-rich sulfur atom enhances π-π stacking Antimicrobial, anticancer
Pyrido[2,3-d]pyrimidine Pyridine + pyrimidine Nitrogen-rich core improves solubility Antibacterial (e.g., piromidic acid)
Pyrrolo[2,3-d]pyrimidine Pyrrole + pyrimidine Planar structure facilitates kinase binding Kinase inhibition (e.g., PI3K/mTOR)

Key Points:

  • Electronic Properties: The thiophene ring in thieno derivatives increases electron density, enhancing interactions with hydrophobic protein pockets .
  • Metabolic Stability: Pyrido derivatives (e.g., piromidic acid) undergo extensive hepatic metabolism via hydroxylation and glucuronidation, whereas thieno analogues show slower degradation due to sulfur’s steric bulk .

Activité Biologique

Thieno[2,3-d]pyrimidine-6-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by relevant data and case studies.

1. Chemical Structure and Synthesis

This compound is characterized by a fused thienopyrimidine ring structure, which is known for its ability to interact with various biological targets. The synthesis of this compound typically involves cyclization reactions of 2-aminothiophene derivatives with appropriate carboxylic acids or cyanoformates. The most common synthetic routes include:

  • Cyclization of 2-Aminothiophene-3-carboxylic acids : This method often employs ethyl cyanoformate as a key reagent.
  • Direct synthesis from pyrimidine precursors : This route is less common but can yield varied derivatives with distinct biological profiles.

2.1 Anticancer Properties

Thieno[2,3-d]pyrimidine derivatives have emerged as promising candidates in anticancer therapy, particularly against triple-negative breast cancer (TNBC). Research indicates that these compounds can inhibit key signaling pathways involved in tumor growth and metastasis:

  • Inhibition of EGFR and VEGF : Thieno[2,3-d]pyrimidine derivatives have shown efficacy in suppressing epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways, which are crucial for tumor angiogenesis and proliferation .
  • Cytotoxicity Studies : A recent study evaluated 23 synthesized compounds against the MDA-MB-231 cell line (a model for TNBC), revealing that certain derivatives exhibit IC50 values as low as 27.6 μM, indicating potent cytotoxic activity .
CompoundIC50 (μM)Target Cell LineBiological Activity
Compound I27.6MDA-MB-231High cytotoxicity
Compound II29.3MDA-MB-231Moderate cytotoxicity
Compound III50.0T-47DAntiproliferative

The mechanism by which thieno[2,3-d]pyrimidine compounds exert their anticancer effects includes:

  • Inhibition of GARFTase : These compounds inhibit glycinamide ribonucleotide formyltransferase (GARFTase), a critical enzyme in de novo purine biosynthesis . This inhibition leads to reduced nucleotide synthesis essential for cancer cell proliferation.
  • Selective Uptake : The design of these compounds allows for selective uptake by folate receptors (FRs) and proton-coupled folate transporters (PCFT), enhancing their efficacy against cancer cells while minimizing effects on normal cells .

3. Additional Pharmacological Activities

Beyond anticancer properties, thieno[2,3-d]pyrimidine derivatives have been investigated for other therapeutic potentials:

  • Antidiabetic Activity : Some studies suggest that these compounds may also exhibit antidiabetic effects, although further research is needed to elucidate the mechanisms involved .
  • Antimicrobial and Anti-inflammatory Effects : Preliminary findings indicate potential antimicrobial and anti-inflammatory activities, making these compounds versatile candidates for drug development .

4. Case Studies

Several case studies highlight the effectiveness of thieno[2,3-d]pyrimidine derivatives in various biological contexts:

  • Study on PI3K Inhibition : A study focused on the design and synthesis of thieno[2,3-d]pyrimidine derivatives as PI3K inhibitors demonstrated significant inhibitory activity against PI3K isoforms in breast cancer models .
    • Compound VIb showed up to 84% inhibition on PI3Kγ isoform at a concentration of 10 μM.
  • Evaluation Against NCI Cell Lines : In another study assessing a range of thieno[2,3-d]pyrimidine derivatives across multiple NCI cell lines, several compounds exhibited notable antiproliferative activity against ovarian and renal cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing thieno[2,3-d]pyrimidine-6-carboxylic acid derivatives?

  • Methodology : The acid is synthesized via alkaline hydrolysis of its ester precursor (e.g., 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate) using NaOH in aqueous medium. Subsequent coupling with amines (e.g., benzylamines) is achieved via 1,1’-carbonyldiimidazole (CDI) activation in dimethylformamide (DMF), enabling one-pot, two-stage reactions under mild conditions . Characterization includes ¹H/¹³C NMR and LC-MS to confirm amide NH protons (~8.7 ppm) and purity.

Q. How is antimicrobial activity evaluated for thieno[2,3-d]pyrimidine-6-carboxamides?

  • Methodology : Agar-well diffusion assays are used to test activity against Staphylococcus aureus and Bacillus subtilis. Derivatives with unsubstituted or para-substituted (methyl/methoxy) benzyl groups show enhanced activity. Minimum inhibitory concentrations (MICs) are determined via broth microdilution, with docking studies (AutoDock Vina) guiding target prioritization (e.g., TrmD enzyme in Pseudomonas aeruginosa) .

Q. What spectroscopic techniques validate the structure of synthesized derivatives?

  • Methodology : ¹H NMR confirms amide NH protons (8.69–8.78 ppm as triplets) and methyl/methoxy substituents. LC-MS ensures molecular weight accuracy, while IR spectroscopy identifies carbonyl (C=O) and amide (N-H) bonds. X-ray crystallography or 2D NMR (e.g., NOESY) resolves ambiguities in regiochemistry .

Advanced Research Questions

Q. How can contradictory results between docking scores and experimental inhibition data be resolved?

  • Methodology : Docking studies (e.g., against P. aeruginosa TrmD) may show high scoring but low experimental inhibition due to ligand pose instability. Conformational analysis (RMSD >1.95 Å) and molecular dynamics simulations refine binding models. For example, benzylamides exhibit partial TrmD inhibition despite favorable docking, necessitating free-energy perturbation (FEP) calculations to assess entropy penalties .

Q. What strategies improve the selectivity of thieno[2,3-d]pyrimidine derivatives for bacterial vs. human targets?

  • Methodology : Substituent engineering at position 6 (e.g., 1,3,4-oxadiazole or benzimidazole groups) reduces off-target effects. Comparative docking against human kinases (e.g., EGFR, CK2) identifies steric clashes or hydrogen-bond mismatches. For instance, spiro-fused derivatives selectively inhibit bacterial TrmD but lack hydrogen bonding with human CK2 kinase .

Q. How do substituent electronic effects influence antimicrobial activity?

  • Methodology : Hammett plots correlate para-substituent σ values with MICs. Electron-donating groups (e.g., -OCH₃) enhance activity by stabilizing amide-π interactions in bacterial enzyme pockets. Conversely, electron-withdrawing groups (e.g., -NO₂) reduce potency due to destabilized charge transfer .

Q. Can Vilsmeier-Haack rearrangements generate novel thieno[2,3-d]pyrimidine scaffolds?

  • Methodology : Spiro-fused thieno[2,3-d]pyrimidines undergo Vilsmeier-Haack rearrangement (POCl₃/DMF) to yield thienoquinolines. Despite moderate kinase binding energies, lack of hydrogen bonds (e.g., with CK2 Val66) limits their utility, highlighting the need for hybrid spiro-rearranged derivatives .

Q. Data-Driven Research Challenges

Q. What computational tools reconcile discrepancies in TrmD inhibition mechanisms?

  • Methodology : Ensemble docking with multiple TrmD conformations (Glide/Prime) accounts for receptor flexibility. Alchemical binding free-energy calculations (e.g., MM-GBSA) quantify contributions of hydrophobic vs. polar interactions. For example, benzylamide derivatives show ΔG ~-8 kcal/mol, driven by van der Waals contacts .

Q. How can synthetic yields for CDI-mediated couplings be optimized?

  • Methodology : Solvent screening (DMF vs. THF) and CDI stoichiometry (1.2–1.5 equiv.) maximize imidazolide formation. Zeolite-assisted dehydration minimizes hydrolysis. Yields >80% are achieved for electron-rich benzylamines, while sterically hindered amines require microwave-assisted heating (50°C, 30 min) .

Q. What structural modifications enhance metabolic stability of lead compounds?

  • Methodology : Introducing fluorine at position 5 or methyl groups at position 4 reduces CYP450-mediated oxidation. Microsomal stability assays (e.g., human liver microsomes) identify derivatives with t₁/₂ >60 min. For example, 4-methylthieno[2,3-d]pyrimidines exhibit improved half-lives due to steric shielding .

Propriétés

IUPAC Name

thieno[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-7(11)5-1-4-2-8-3-9-6(4)12-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACJQZHGTLOKSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=NC=NC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501271079
Record name Thieno[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501271079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337882-43-5
Record name Thieno[2,3-d]pyrimidine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1337882-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Thieno[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501271079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.